

BPR1K871: A Comprehensive Technical Overview of its Kinase Selectivity Profile

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Compound of Interest

Compound Name: BPR1K871

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Introduction

BPR1K871 is a multi-kinase inhibitor based on a quinazoline scaffold, demonstrating significant potential in the treatment of Acute Myeloid Leukemia (AML) and various solid tumors.[1][2] Developed through rational drug design and scaffold-hopping from a furanopyrimidine core, **BPR1K871** exhibits a distinct and potent dual inhibitory action against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B.[1][2][3] Its mechanism of action, characterized by the modulation of these key oncogenic signaling pathways, has established it as a preclinical development candidate for anti-cancer therapy.[1][2] This document provides an in-depth technical guide to the kinase selectivity profile of **BPR1K871**, including quantitative data, experimental methodologies, and the signaling pathways of its primary targets.

Kinase Selectivity Profile of BPR1K871

The kinase selectivity of **BPR1K871** has been primarily characterized through enzymatic assays to determine IC50 values and broader kinase panel screening using KINOMEScan® technology.

Enzymatic Inhibition Data

BPR1K871 demonstrates potent, low nanomolar inhibition of its primary targets, FLT3, and Aurora kinases A and B.

Kinase Target	IC50 (nM)	Reference
AURKA	22	[1] [3]
AURKB	13	[1] [3]
FLT3	19	[1] [3]

KINOMEScan® Profiling

At a concentration of 1 μ M, **BPR1K871** was screened against a panel of 395 non-mutant kinases. The results revealed that 77 of these kinases exhibited inhibition of 65% or greater, highlighting the multi-kinase inhibitory nature of the compound.[\[1\]](#)[\[3\]](#)

Key Inhibited Kinases (% Control at 1 μ M)

Kinase	% Control
AURKA	0
AURKB	0.2
FLT3	0.2
AURKC	3.3

Lower % Control indicates stronger inhibition.

Furthermore, **BPR1K871** demonstrated potent inhibition of clinically relevant mutant forms of several kinases:

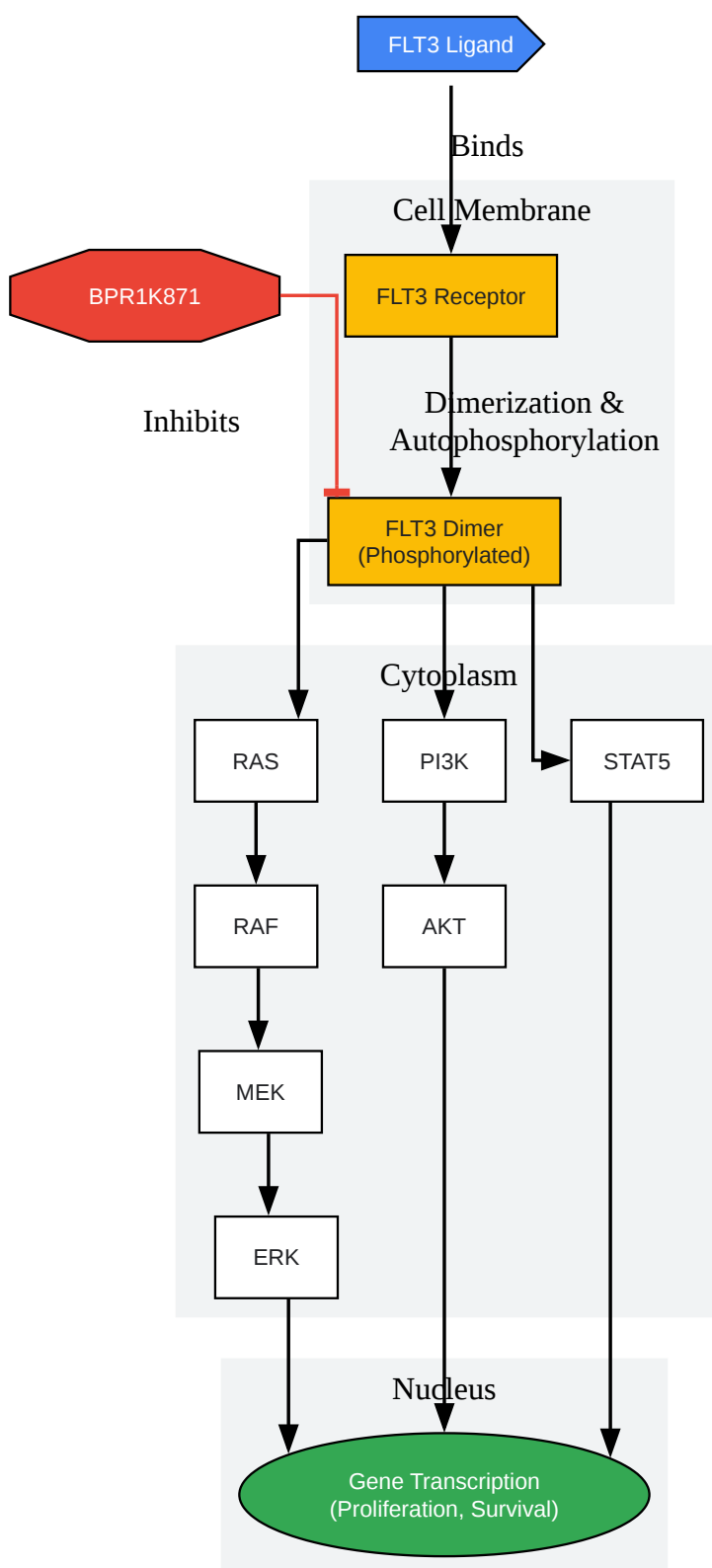
- ABL1 mutants: < 4.4% of control for ABL1T315I, ABL1Q252H, ABL1H396P[\[1\]](#)
- KIT mutants: < 4.0% of control for KITL576P, KITV559D, KITV559D,T670I, KITA829P, KITV559D,V654A[\[1\]](#)
- RET mutants: < 0.5% of control for RETV804M, RETM918T, RETV804L[\[1\]](#)

Signaling Pathways of Primary Targets

The anti-neoplastic activity of **BPR1K871** is attributed to its potent inhibition of the FLT3 and Aurora kinase signaling pathways.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase crucial for the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[3][4] Upon binding of its ligand, FLT3 dimerizes and autophosphorylates, initiating downstream signaling cascades including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[4] In AML, activating mutations such as internal tandem duplications (ITD) lead to constitutive activation of these pathways, promoting leukemogenesis. **BPR1K871** inhibits this aberrant signaling by blocking the kinase activity of FLT3.

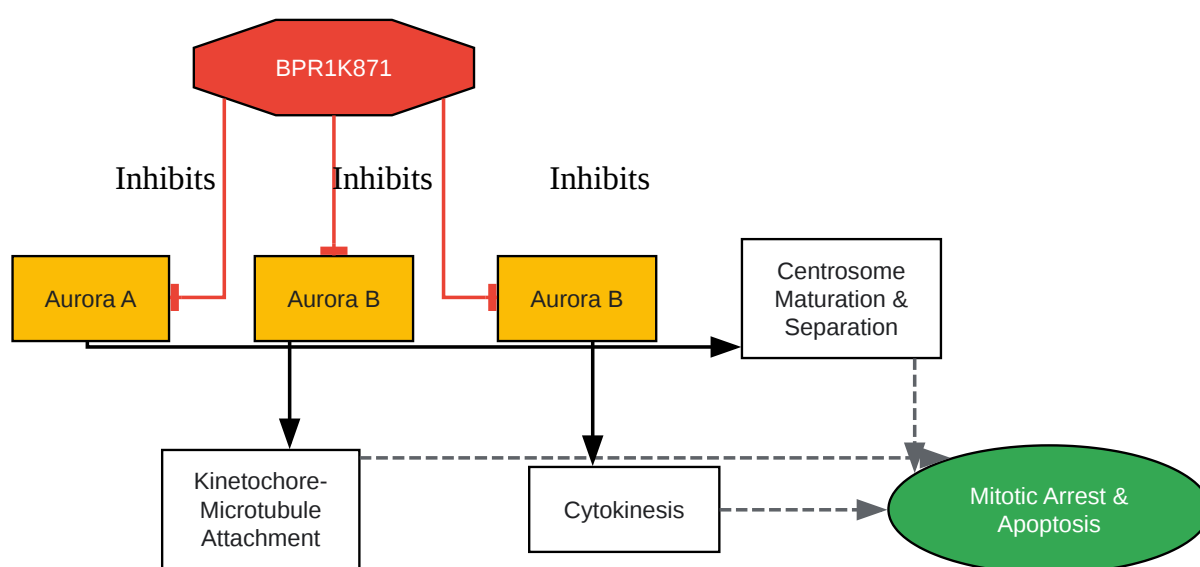


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Caption: FLT3 signaling pathway and the inhibitory action of **BPR1K871**.

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating mitosis.[3] Aurora A is involved in centrosome maturation and separation and the formation of the bipolar spindle. Aurora B is a component of the chromosomal passenger complex and is critical for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Inhibition of Aurora kinases by **BPR1K871** disrupts these processes, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.



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Caption: Role of Aurora kinases in mitosis and inhibition by **BPR1K871**.

Experimental Protocols

The kinase selectivity profile of **BPR1K871** was established using standardized and widely accepted methodologies.

Enzymatic Assays (IC50 Determination)

The half-maximal inhibitory concentration (IC₅₀) values for **BPR1K871** against AURKA, AURKB, and FLT3 were determined through in vitro enzymatic assays. While the specific proprietary assay details may vary, a general workflow is as follows:

- **Reagents and Preparation:** Recombinant human kinase enzymes, a specific peptide substrate, and ATP are prepared in an appropriate assay buffer. **BPR1K871** is serially diluted to create a range of concentrations.
- **Kinase Reaction:** The kinase, substrate, and **BPR1K871** (or vehicle control) are incubated together. The enzymatic reaction is initiated by the addition of ATP.
- **Detection:** After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified. This is commonly achieved using technologies that measure the remaining ATP (e.g., Kinase-Glo®), or by detecting the phosphopeptide product (e.g., LanthaScreen® or HTRF®).
- **Data Analysis:** The kinase activity at each inhibitor concentration is normalized to the control (vehicle-only) activity. The resulting data is plotted as percent inhibition versus inhibitor concentration, and the IC₅₀ value is calculated using a nonlinear regression curve fit. Experiments are typically performed in duplicate or triplicate.^[1]



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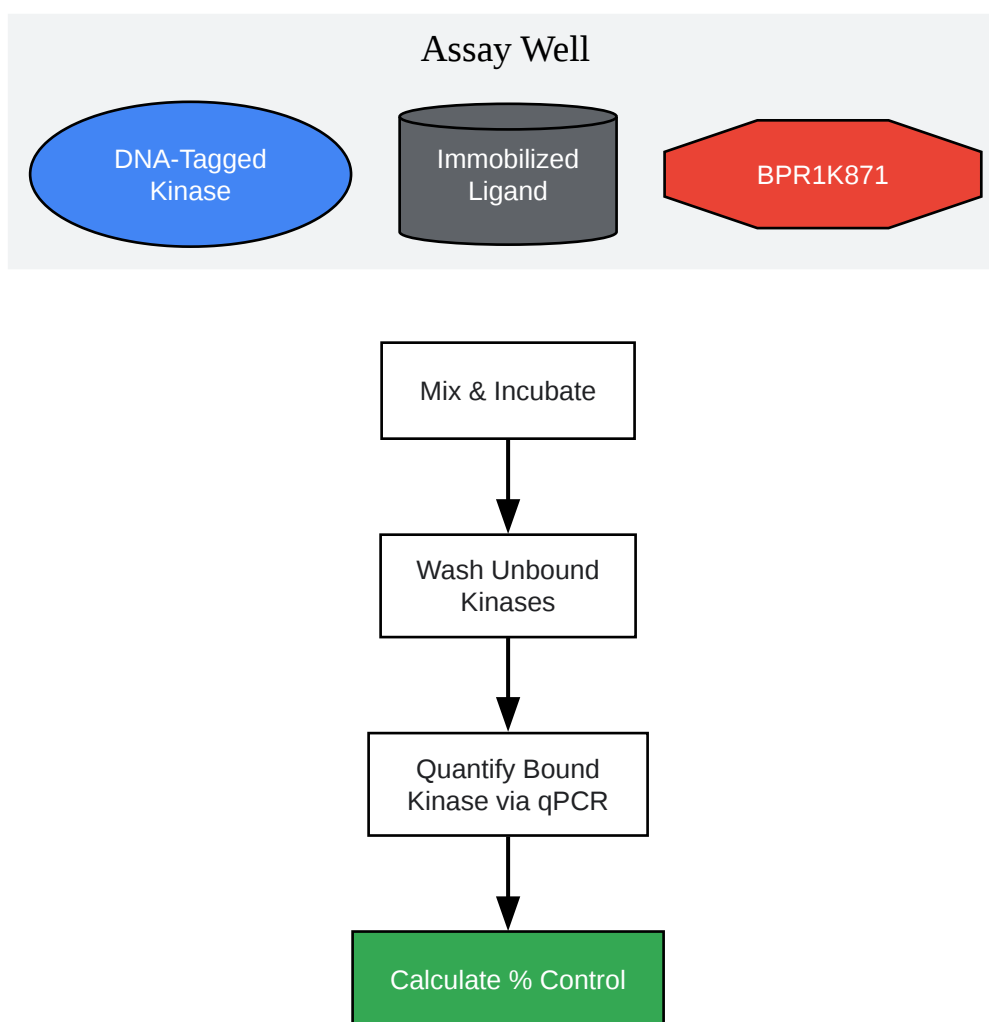
Caption: General workflow for an in vitro enzymatic kinase assay.

KINOMEScan® Profiling

The broad kinase selectivity was profiled using the KINOMEScan® platform, a competitive binding assay.

- **Assay Principle:** The assay measures the ability of a test compound (**BPR1K871**) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged recombinant kinases.
- **Experimental Procedure:**
 - A library of DNA-tagged kinases is mixed with the immobilized ligand and **BPR1K871** at a fixed concentration (e.g., 1 μ M).

- The mixture is allowed to reach equilibrium.
- Kinases that are not bound to the immobilized ligand (due to binding by **BPR1K871**) are washed away.
- The amount of kinase bound to the solid support is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).
- Data Interpretation: The results are reported as "% Control," where a lower percentage indicates a stronger binding interaction between the kinase and **BPR1K871**.



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Caption: Simplified workflow of the KINOMEScan® competitive binding assay.

Conclusion

BPR1K871 is a potent, multi-kinase inhibitor with primary activity against FLT3 and Aurora kinases A and B. Its selectivity profile, confirmed through enzymatic and broad panel binding assays, reveals a mechanism of action that involves the disruption of key signaling pathways responsible for cancer cell proliferation, survival, and mitosis. This detailed technical overview provides a foundation for further investigation and development of **BPR1K871** as a promising therapeutic agent in oncology.

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